BPDA2

SHP2 phosphatase inhibition active-site inhibitor optimization enzyme kinetics

Off-target SHP1 activity confounds phosphatase inhibition studies. BPDA2 is a competitive active-site SHP2 inhibitor with 369-fold selectivity over SHP1 and 442-fold over PTP1B, enabling unambiguous attribution of effects to SHP2. • IC50 92 nM (DiFMUP), 47 nM (pNPP) - 54-fold more potent than parent CNBDA • CETSA-validated target engagement in intact cells • Concentration-dependent suppression of breast cancer cell anchorage-independent growth at 0.25-4.0 μM Supplied with ≥98% purity and comprehensive analytical documentation.

Molecular Formula C24H30O5
Molecular Weight 398.5 g/mol
Cat. No. B12398005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPDA2
Molecular FormulaC24H30O5
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)CC(=O)O)C(=O)O
InChIInChI=1S/C24H30O5/c1-2-3-4-5-6-7-8-15-29-22-14-13-20(17-21(22)24(27)28)19-11-9-18(10-12-19)16-23(25)26/h9-14,17H,2-8,15-16H2,1H3,(H,25,26)(H,27,28)
InChIKeyZNUFCVFEZWEKRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BPDA2 Selective SHP2 Active-Site Inhibitor


BPDA2 (CAS: 2907659-86-1) is a small-molecule competitive active-site inhibitor of the Src homology 2-containing protein tyrosine phosphatase 2 (SHP2), a bona fide oncogene implicated in receptor tyrosine kinase (RTK)-driven malignancies [1]. The compound exhibits a molecular formula of C₂₄H₃₀O₅ with a molecular weight of 398.49 g/mol, and functions by directly occupying the SHP2 catalytic pocket to block phosphatase activity . BPDA2 was developed as an optimized derivative of the parent scaffold CNBDA, with the explicit objective of increasing inhibitory potency and improving selectivity for SHP2 over structurally homologous phosphatases [2].

BPDA2 Differentiation from Other SHP2 Inhibitors


Generic substitution among SHP2 inhibitors is not scientifically justifiable due to fundamental differences in mechanism of action (active-site vs. allosteric), selectivity profiles across homologous phosphatases, and cellular target engagement. BPDA2 is a competitive active-site inhibitor that directly occupies the catalytic pocket [1], whereas SHP099 and TNO155 are allosteric inhibitors that stabilize the auto-inhibited conformation of SHP2 via distinct binding interfaces [2]. Additionally, even within the active-site inhibitor class, BPDA2 demonstrates 54-fold greater SHP2 inhibitory potency and approximately 15-fold improved SHP2/SHP1 selectivity compared to its direct parent compound CNBDA [3]. These divergent biochemical and biophysical properties translate into quantitatively distinct cellular efficacy profiles that cannot be extrapolated from one compound to another without experimental validation. The evidence presented below quantifies these differentiation dimensions to inform rigorous compound selection.

BPDA2 Differentiation Evidence


SHP2 Inhibitory Potency vs. CNBDA

BPDA2 exhibits a 54-fold enhancement in SHP2 inhibitory potency relative to its direct parent compound CNBDA. In parallel PTPase assays using DiFMUP as substrate, BPDA2 inhibits SHP2 with an IC₅₀ of 92 nM, whereas CNBDA requires 5 μM to achieve equivalent inhibition [1]. This potency improvement was achieved through rational scaffold optimization guided by in silico molecular modeling of differential free energy of binding to the SHP2 versus SHP1 active sites [2]. Enzyme kinetic analyses confirmed that BPDA2 acts as a competitive inhibitor of SHP2, consistent with active-site binding [3].

SHP2 phosphatase inhibition active-site inhibitor optimization enzyme kinetics

SHP2/SHP1 Selectivity vs. CNBDA

BPDA2 demonstrates substantially improved selectivity for SHP2 over the closely related phosphatase SHP1 compared to its parent compound CNBDA. In selectivity profiling assays using DiFMUP as substrate, BPDA2 exhibits 369-fold selectivity for SHP2 over SHP1 and 442-fold selectivity over PTP1B [1]. In contrast, CNBDA achieves only 25-fold selectivity for SHP2 over SHP1 [2]. This represents a 14.8-fold improvement in the SHP2/SHP1 selectivity window with BPDA2. Additionally, absolute SHP1 inhibition by BPDA2 is weak (IC₅₀ = 33.39 μM), providing a wide functional window in cellular assays .

phosphatase selectivity SHP1 off-target PTP1B selectivity

CETSA-Validated Cellular Target Engagement

BPDA2 binding to full-length SHP2 protein in a physiologically relevant cellular context has been directly validated using Cellular Thermal Shift Assay (CETSA), which confirmed that BPDA2 binds to wild-type SHP2 and stabilizes it against thermal denaturation in solution [1]. This biophysical evidence of target engagement within the cellular milieu distinguishes BPDA2 from its parent compound CNBDA, for which CETSA validation has not been reported. This cellular target engagement data corroborates the enzyme-level potency and provides a bridge between biochemical IC₅₀ values and observed cellular phenotypic effects [2].

cellular thermal shift assay target engagement SHP2 stabilization

SHP2 Inhibitory Potency vs. CNBCA

Among structurally distinct active-site SHP2 inhibitors, BPDA2 demonstrates 9.5-fold greater SHP2 inhibitory potency than CNBCA. BPDA2 inhibits SHP2 with an IC₅₀ of 92 nM [1], whereas CNBCA, another competitive SHP2 enzyme inhibitor, exhibits an IC₅₀ of 0.87 μM (870 nM) . Both compounds are reported as competitive SHP2 inhibitors that bind the full-length protein and suppress downstream signaling; however, BPDA2 achieves this with an order-of-magnitude lower compound concentration. This potency advantage is attributed to optimized nonyloxy substitution and biphenyl scaffold modifications in BPDA2 [2].

active-site inhibitor SHP2 catalytic inhibition competitive inhibition

Anchorage-Independent Growth and Cancer Stem Cell Suppression

BPDA2 demonstrates functional efficacy in suppressing key breast cancer cell phenotypes that are hallmarks of tumorigenic potential. In cellular assays using JIMT-1 and MDA-MB468 breast cancer cell lines, BPDA2 (0.25-4.0 μM, 10-day treatment) suppresses anchorage-independent growth and cancer stem cell properties in a concentration-dependent manner [1]. Parallel Western blot analyses showed that BPDA2 (0.2-3.2 μM) inhibits basal activation of Akt and ERK1/2, key effectors of SHP2-mediated pro-survival and mitogenic signaling . These cellular functional endpoints provide evidence that the biochemical potency and selectivity of BPDA2 translate into meaningful suppression of oncogenic phenotypes.

anchorage-independent growth cancer stem cell breast cancer

BPDA2 Application Scenarios


High SHP2/SHP1 Selectivity Enzymatic Assays

BPDA2's 369-fold selectivity for SHP2 over SHP1 and 442-fold selectivity over PTP1B [1] make it the preferred choice for biochemical experiments where SHP1-mediated off-target activity would confound interpretation. Compared to the parent compound CNBDA (25-fold selectivity) [2], BPDA2 provides a 14.8-fold cleaner functional window, enabling more definitive attribution of observed phosphatase inhibition effects to SHP2 specifically.

Validated Intracellular Target Engagement Studies

BPDA2 is uniquely positioned among active-site SHP2 inhibitors for cellular applications where direct target engagement validation is required. The CETSA-confirmed binding to full-length SHP2 in intact cells [3] provides biophysical evidence that the compound reaches its intracellular target and physically interacts with SHP2. This evidence tier, not established for CNBDA or CNBCA, strengthens confidence in on-target cellular phenotypes.

Anchorage-Independent Growth and Cancer Stem Cell Assays

BPDA2 is validated for use in breast cancer research applications examining anchorage-independent growth and cancer stem cell properties. The compound suppresses these phenotypes in a concentration-dependent manner at 0.25-4.0 μM over 10-day treatment periods in JIMT-1 and MDA-MB468 cell lines [4]. Researchers investigating SHP2-mediated oncogenic signaling in breast cancer models should prioritize BPDA2 based on its combined enzyme potency, selectivity, and functional cellular validation.

Active-Site SHP2 Inhibitor SAR Studies

BPDA2 serves as a benchmark compound for active-site SHP2 inhibitor SAR studies due to its well-characterized potency (IC₅₀ 92 nM with DiFMUP; 47 nM with pNPP substrate) [5], defined selectivity profile, and structural modifications relative to the parent CNBDA scaffold. The 54-fold potency improvement from CNBDA to BPDA2 provides a quantitative reference point for evaluating the impact of nonyloxy substitution and biphenyl carboxyl modifications on SHP2 inhibitory activity [6].

Technical Documentation Hub

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